![molecular formula C37H39F3N2O6S2 B10856117 2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide](/img/structure/B10856117.png)
2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 41, identified by the PubMed ID 36630177, is a synthetic organic molecule designed to disrupt the interaction between β-catenin and B-cell lymphoma 9 (BCL9). This interaction is crucial in the Wnt signaling pathway, which is often implicated in colorectal cancer. By binding to β-catenin, compound 41 aims to block Wnt signaling and the expression of oncogenic Wnt target genes .
Métodos De Preparación
The synthesis of compound 41 involves the creation of 3-phenylpiperidine derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial production methods for compound 41 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Compound 41 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the piperidine core or its substituents .
Aplicaciones Científicas De Investigación
Compound 41 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the β-catenin/B-cell lymphoma 9 interaction and the Wnt signaling pathway.
Biology: It is used to investigate the role of Wnt signaling in cellular processes and its implications in cancer biology.
Medicine: Compound 41 is being explored as a potential therapeutic agent for colorectal cancer, given its ability to inhibit Wnt signaling and reduce the expression of oncogenic Wnt target genes.
Mecanismo De Acción
The mechanism of action of compound 41 involves its binding to β-catenin, thereby disrupting the interaction between β-catenin and B-cell lymphoma 9. This disruption blocks the Wnt signaling pathway, leading to the downregulation of oncogenic Wnt target genes. The molecular targets and pathways involved include the β-catenin/B-cell lymphoma 9 interaction and the downstream effects on Wnt signaling .
Comparación Con Compuestos Similares
Compound 41 can be compared with other similar compounds that target the β-catenin/B-cell lymphoma 9 interaction. Some of these similar compounds include:
2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives: These compounds also inhibit the β-catenin/B-cell lymphoma 9 interaction and have shown potential as therapeutic agents for colorectal cancer.
Other 3-phenylpiperidine derivatives: These compounds share a similar core structure with compound 41 and exhibit similar biological activities.
The uniqueness of compound 41 lies in its specific binding affinity and selectivity for β-catenin, as well as its ability to inhibit Wnt signaling and reduce the expression of oncogenic Wnt target genes .
Propiedades
Fórmula molecular |
C37H39F3N2O6S2 |
|---|---|
Peso molecular |
728.8 g/mol |
Nombre IUPAC |
2-methyl-2-[3-[1-[3-(4-propan-2-ylphenyl)phenyl]sulfonylpiperidin-3-yl]phenoxy]-N-[4-(trifluoromethyl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C37H39F3N2O6S2/c1-25(2)26-13-15-27(16-14-26)29-9-6-12-34(23-29)50(46,47)42-21-7-10-30(24-42)28-8-5-11-32(22-28)48-36(3,4)35(43)41-49(44,45)33-19-17-31(18-20-33)37(38,39)40/h5-6,8-9,11-20,22-23,25,30H,7,10,21,24H2,1-4H3,(H,41,43) |
Clave InChI |
QQIAMXDPJRMMQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC(C3)C4=CC(=CC=C4)OC(C)(C)C(=O)NS(=O)(=O)C5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




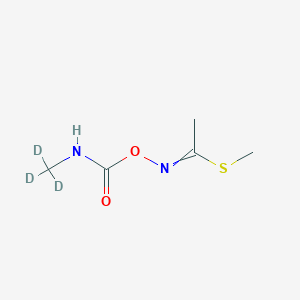
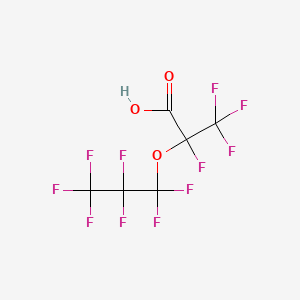
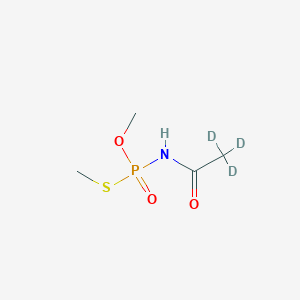
![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
![4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid](/img/structure/B10856058.png)
![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
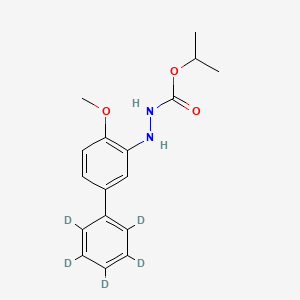
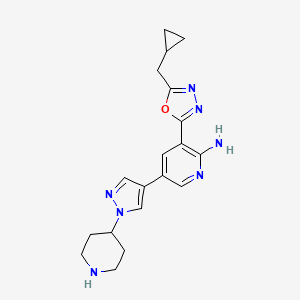
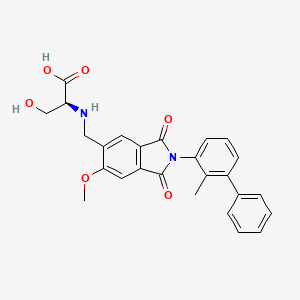
![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)
![2-Methyl-6-{[(1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl]methoxy}-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B10856106.png)

![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)